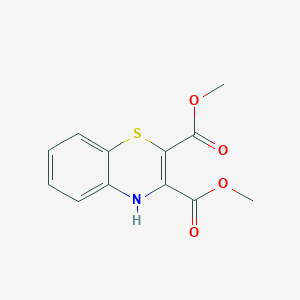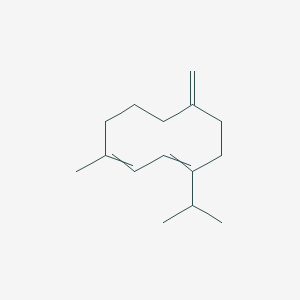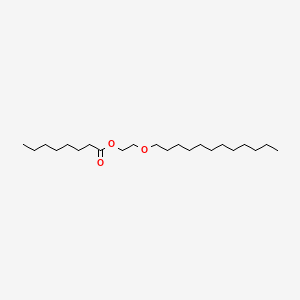![molecular formula C7H4N2S B14457729 [2-(Thiophen-2-yl)ethenylidene]cyanamide CAS No. 75121-69-6](/img/structure/B14457729.png)
[2-(Thiophen-2-yl)ethenylidene]cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Thiophen-2-yl)ethenylidene]cyanamide is an organic compound that features a thiophene ring substituted with a cyanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Thiophen-2-yl)ethenylidene]cyanamide typically involves the reaction of thiophene derivatives with cyanamide under specific conditions. One common method is the condensation reaction between thiophene-2-carbaldehyde and cyanamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Thiophen-2-yl)ethenylidene]cyanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiophene derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the cyanamide group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; in solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted cyanamides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[2-(Thiophen-2-yl)ethenylidene]cyanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of [2-(Thiophen-2-yl)ethenylidene]cyanamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carbaldehyde: A precursor in the synthesis of [2-(Thiophen-2-yl)ethenylidene]cyanamide.
Thiophene-2-ethylamine: Another thiophene derivative with different functional groups.
2-Thiophenecarbonitrile: A compound with a similar thiophene ring structure but different substituents.
Uniqueness
This compound is unique due to the presence of both the thiophene ring and the cyanamide group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
75121-69-6 |
|---|---|
Formule moléculaire |
C7H4N2S |
Poids moléculaire |
148.19 g/mol |
InChI |
InChI=1S/C7H4N2S/c8-6-9-4-3-7-2-1-5-10-7/h1-3,5H |
Clé InChI |
NCNLNTROOPESIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C=C=NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Methylphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14457650.png)
![N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14457656.png)



diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)




![2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester](/img/structure/B14457717.png)


